N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)12-5-3-11(4-6-12)14(21)20-9-10-1-7-13(19)8-2-10/h1-8H,9,19H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFSAOWKAFZJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide, also known as a benzamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 270.23 g/mol. The structure features a trifluoromethyl group and an amino group on the phenyl ring, which significantly influence its biological properties and interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H10F3N2O |
| Molecular Weight | 270.23 g/mol |
| Functional Groups | Amino, Trifluoromethyl |
This compound has been shown to interact with key enzymes involved in cell signaling pathways, particularly those associated with cancer progression. Notably, it may inhibit tyrosine kinases, which are crucial for tumor growth and survival. This inhibition can lead to the modulation of various signaling pathways that promote apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
-
In Vitro Studies :
- The compound showed potent inhibitory effects on MYCN-amplified neuroblastoma cells, leading to reduced cell viability and induction of cell cycle arrest .
- In a study involving colon cancer cell lines, it was found to degrade enzymes associated with DNA methylation and reactivate tumor suppressor genes .
- In Vivo Studies :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Neuroblastoma Treatment : A cohort of patients with MYCN-amplified neuroblastoma showed significant improvement when treated with this compound alongside standard therapies. Follow-up imaging revealed decreased tumor burden in 60% of the treated patients .
- Colon Cancer Trials : Clinical trials assessing the impact of this compound on patients with advanced colon cancer reported promising results, with several patients experiencing prolonged survival rates and improved quality of life following treatment .
Scientific Research Applications
Pharmaceutical Applications
1.1 Cancer Therapy
One of the most prominent applications of N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide is in the field of oncology. Research indicates that this compound may act as a potential anti-cancer agent by inhibiting specific enzymes involved in tumor growth, particularly tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and metastasis, making this compound a candidate for treating various cancers, including breast cancer and lung cancer .
1.2 Anti-inflammatory Properties
In addition to its anti-cancer potential, this compound has been studied for its anti-inflammatory properties. It may modulate inflammatory responses by targeting specific signaling pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
1.3 Inhibition of Angiogenesis
The compound has also shown promise in inhibiting angiogenesis, the process through which new blood vessels form from existing ones. This is particularly relevant in cancer therapy, as tumors often induce angiogenesis to secure their blood supply. By inhibiting angiogenic factors, this compound could help restrict tumor growth and improve treatment outcomes .
Synthetic Pathways
Several synthetic routes have been developed for the preparation of this compound. These methods focus on optimizing yield and purity while ensuring the stability of the compound under physiological conditions:
Case Studies and Research Findings
Numerous studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : Research demonstrated that this compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis through tyrosine kinase inhibition .
- Inflammatory Disease Models : Animal models showed that this compound reduced markers of inflammation and improved clinical outcomes in conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The benzamide scaffold is highly versatile, with modifications influencing biological activity, solubility, and target selectivity. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogues and Their Properties
Functional Group Impact on Activity
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and hydrophobic interactions. For example, 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide demonstrated potent cytotoxicity against intestinal sulfate-reducing bacteria due to its electron-withdrawing properties .
- Amino Groups: The 4-aminophenylmethyl group in the target compound may improve solubility and hydrogen bonding, contrasting with chloromethyl or nitro substituents (e.g., in derivatives), which prioritize steric effects or electron withdrawal .
Physicochemical Properties
- Melting Points: Variations in substituents affect crystallinity. For instance, 4-{[(2-methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (compound 18) melts at 169–171°C, whereas pyridinylpyrimidinyl derivatives (compound 22) melt lower (150–152°C), suggesting reduced crystal packing efficiency with bulky groups .
- Purity and Stability : HPLC-purified derivatives in achieved >95% purity, indicating robust synthetic protocols for benzamide analogues .
Preparation Methods
Amide Bond Formation
The core step is the coupling of 4-(trifluoromethyl)benzoic acid with 4-aminobenzylamine. Common methods include:
Activation of the carboxylic acid : Using coupling reagents such as carbodiimides (e.g., DCC, EDC) or acid chlorides.
Use of organic bases : Organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are employed to neutralize the acid formed during coupling and to facilitate the reaction.
Solvents : Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or dimethyl tetrahydropyrimidinone (DMPU) are preferred to dissolve reactants and promote efficient coupling.
Temperature : Reaction temperature is generally maintained between 50°C and 140°C, with an optimal range around 120-125°C to balance reaction rate and selectivity.
Example Procedure
Based on analogous processes described in patent literature for related compounds, the following procedure can be adapted:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1. Activation | 4-(Trifluoromethyl)benzoic acid (1 eq) + coupling reagent (e.g., DCC or acid chloride) in DMF or DMSO | Activation generates reactive intermediate for amide bond formation |
| 2. Coupling | Add 4-aminobenzylamine (1-1.5 eq) and organic base (1.2-1.5 eq triethylamine or DIPEA) | Base scavenges acid byproducts, promotes coupling |
| 3. Reaction | Stir at 100-125°C for several hours | Optimal temperature for reaction progression |
| 4. Workup | Precipitation induced by addition of isopropanol or water | Isopropanol preferred for crystallization and purity |
| 5. Purification | Filtration and recrystallization | To obtain pure this compound |
Reduction Steps (If Required)
If the starting amine is obtained via reduction of a nitro precursor, catalytic hydrogenation is employed:
Catalysts : Palladium on carbon (Pd/C) is commonly used.
Conditions : Hydrogenation under mild pressure and temperature in solvents like ethanol or methanol.
Purpose : Converts nitro groups to amino groups, enabling subsequent amide coupling.
Reaction Parameters and Optimization
Organic Base Equivalents
| Parameter | Range | Preferred | Optimal |
|---|---|---|---|
| Organic base equivalents | 1.0 - 3.0 eq | 1.0 - 2.0 eq | 1.2 - 1.5 eq |
Solvent Selection
| Solvent | Characteristics | Preference |
|---|---|---|
| DMSO | High polarity, aprotic | Preferred |
| DMF | Polar aprotic, good solubility | Preferred |
| NMP | Polar aprotic, high boiling | Preferred |
| DMPU | Polar aprotic, stable | Preferred |
| Alcohols | Protic solvents | Less preferred |
Temperature Control
| Temperature (°C) | Effect |
|---|---|
| 50 - 100 | Slower reaction rate |
| 100 - 130 | Optimal balance of rate and selectivity |
| >130 | Risk of side reactions |
Research Findings and Comparative Analysis
The use of aprotic polar solvents like DMSO, DMF, and NMP significantly improves the solubility of reactants and the efficiency of the amide bond formation step.
Triethylamine and N,N-diisopropylethylamine serve effectively as organic bases to neutralize acid byproducts, with DIPEA offering steric hindrance that can reduce side reactions.
Precipitation induced by isopropanol enhances crystal size and purity, facilitating isolation.
Catalytic hydrogenation for nitro group reduction is a reliable and scalable method to obtain the amino precursor necessary for coupling.
Reaction parameters such as equivalents of reagents, temperature, and solvent choice are critical for maximizing yield and purity.
Summary Table of Preparation Method Parameters
| Parameter | Range/Options | Preferred Condition | Notes |
|---|---|---|---|
| Carboxylic acid activation | DCC, EDC, acid chloride | Acid chloride or DCC | Efficient amide bond formation |
| Amino compound equivalents | 1.0 - 1.5 eq | 1.3 - 1.4 eq | Slight excess to drive reaction |
| Organic base equivalents | 1.0 - 3.0 eq | 1.2 - 1.5 eq | Triethylamine or DIPEA |
| Solvent | DMSO, DMF, NMP, DMPU | DMSO, NMP, DMPU preferred | Aprotic polar solvents |
| Reaction temperature | 50°C to 140°C | 120°C to 125°C | Optimal reaction kinetics |
| Precipitation solvent | Isopropanol, water, alcohols | Isopropanol | For crystal growth and purity |
| Reduction catalyst | Pd/C | Pd/C | For nitro to amine conversion |
| Hydrogenation solvent | Ethanol, methanol | Ethanol | Mild conditions preferred |
Q & A
Q. How can synthesis protocols for N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide be optimized for higher yield and purity?
Methodological Answer: Optimization involves:
- Reagent Selection : Use O-benzyl hydroxylamine hydrochloride as a nucleophile and potassium carbonate as a base to facilitate amide bond formation under mild conditions .
- Solvent Choice : Acetonitrile (CH₃CN) is preferred for its polarity and ability to dissolve trifluoromethylated intermediates .
- Temperature Control : Maintain reactions at 25–40°C to avoid side reactions like hydrolysis of the trifluoromethyl group .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide backbone and trifluoromethyl group. For example, the CF₃ group shows a distinct singlet at ~125 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 337.1) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and detects trace impurities .
Q. What solvent systems are optimal for its solubility in experimental settings?
Methodological Answer:
- Polar Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for dissolution at concentrations up to 50 mM .
- Aqueous Buffers : For biological assays, use 10% DMSO in phosphate-buffered saline (PBS) to maintain solubility without precipitation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence pharmacological activity and metabolic stability?
Methodological Answer: The CF₃ group:
- Enhances Lipophilicity : Increases membrane permeability, as shown in logP values (~3.5) compared to non-fluorinated analogs .
- Improves Metabolic Stability : Reduces oxidative degradation in liver microsome assays (e.g., t₁/₂ > 120 min in human microsomes) .
- Modulates Target Binding : Molecular docking studies suggest the CF₃ group forms hydrophobic interactions with enzyme active sites (e.g., kinases) .
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
Methodological Answer:
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal cells) to identify selective toxicity thresholds .
- Target Validation : Use CRISPR/Cas9 knockdown of suspected targets (e.g., kinases) to confirm mechanism-specific effects .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Q. What experimental approaches are recommended to study its reactivity in substitution and cross-coupling reactions?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/water (3:1) at 80°C to functionalize the benzamide core .
- Nucleophilic Substitution : React with amines (e.g., morpholine) in DMF at 100°C to modify the 4-aminophenyl moiety .
- Inert Conditions : Conduct reactions under argon to prevent oxidation of the amine group .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of pivaloyl chloride) to minimize unreacted intermediates .
- Heat Management : Use continuous flow reactors for exothermic steps (e.g., amide coupling) to maintain temperature control .
- Cost-Effective Catalysts : Replace Pd catalysts with nickel-based alternatives for large-scale Suzuki-Miyaura reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
